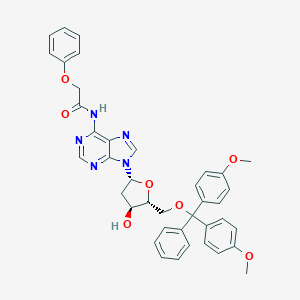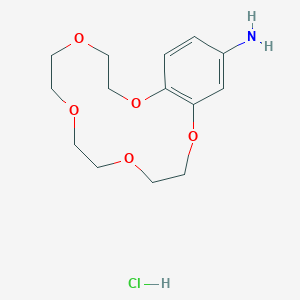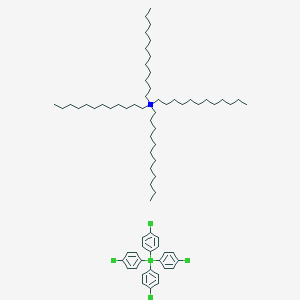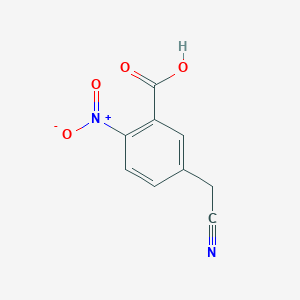
5-(Cyanomethyl)-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyanomethyl)-2-nitrobenzoic acid, also known as NTBC, is a synthetic organic compound that has been extensively studied for its applications in scientific research. This chemical compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
The mechanism of action of 5-(Cyanomethyl)-2-nitrobenzoic acid as an HPPD inhibitor involves binding to the active site of the enzyme and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This inhibition leads to the accumulation of toxic intermediates, which can cause cell death in plants. As a tyrosine kinase inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid binds to the ATP-binding site of the kinase and prevents its activation. This inhibition can lead to the inhibition of downstream signaling pathways, leading to cell death in cancer cells.
生化和生理效应
5-(Cyanomethyl)-2-nitrobenzoic acid has been found to exhibit a range of biochemical and physiological effects. In plants, 5-(Cyanomethyl)-2-nitrobenzoic acid has been shown to induce the accumulation of toxic intermediates, leading to cell death. In animal studies, 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to cause liver damage and renal toxicity. However, these effects have only been observed at high doses, and 5-(Cyanomethyl)-2-nitrobenzoic acid is generally considered safe at lower doses.
实验室实验的优点和局限性
One of the primary advantages of 5-(Cyanomethyl)-2-nitrobenzoic acid as a research tool is its specificity as an HPPD inhibitor and tyrosine kinase inhibitor. This specificity allows researchers to study the function of these enzymes in a controlled manner. Additionally, 5-(Cyanomethyl)-2-nitrobenzoic acid is relatively easy to synthesize and is widely available, making it accessible to researchers.
However, there are also limitations to the use of 5-(Cyanomethyl)-2-nitrobenzoic acid in research. One limitation is its potential toxicity, particularly at high doses. Additionally, the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes are not well understood, making it difficult to interpret results obtained using 5-(Cyanomethyl)-2-nitrobenzoic acid.
未来方向
There are several future directions for research involving 5-(Cyanomethyl)-2-nitrobenzoic acid. One area of interest is the development of more specific inhibitors of HPPD and tyrosine kinases. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the study of the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes, which could lead to a better understanding of its mechanism of action and potential applications in research.
合成方法
The synthesis of 5-(Cyanomethyl)-2-nitrobenzoic acid involves the reaction of 5-chloromethyl-2-nitrobenzoic acid with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain pure 5-(Cyanomethyl)-2-nitrobenzoic acid. This synthesis method has been optimized to produce high yields of 5-(Cyanomethyl)-2-nitrobenzoic acid and is widely used in research laboratories.
科学研究应用
5-(Cyanomethyl)-2-nitrobenzoic acid has various applications in scientific research, particularly in the field of molecular biology. One of the primary uses of 5-(Cyanomethyl)-2-nitrobenzoic acid is as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme involved in the biosynthesis of tocopherols and plastoquinones, which are essential components of the photosynthetic apparatus in plants. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit HPPD activity, leading to the accumulation of toxic intermediates that can cause cell death in plants.
In addition to its use as an HPPD inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid has also been used as a tool to study the function of tyrosine kinases. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit the activity of the tyrosine kinase c-Met, which is involved in a range of cellular processes, including cell proliferation, differentiation, and migration. This inhibition has been shown to have therapeutic potential in the treatment of various cancers, including lung cancer and gastric cancer.
属性
CAS 编号 |
104825-33-4 |
|---|---|
产品名称 |
5-(Cyanomethyl)-2-nitrobenzoic acid |
分子式 |
C9H6N2O4 |
分子量 |
206.15 g/mol |
IUPAC 名称 |
5-(cyanomethyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3H2,(H,12,13) |
InChI 键 |
YOJHHSAYGLLJFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
同义词 |
Benzoic acid, 5-(cyanomethyl)-2-nitro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




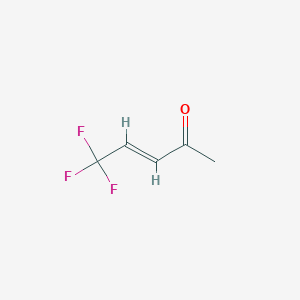

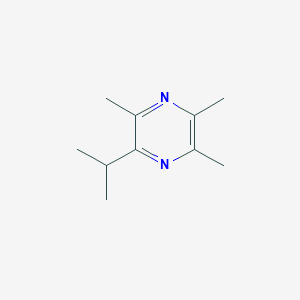
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
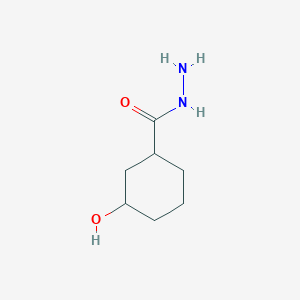
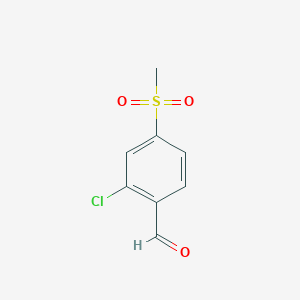
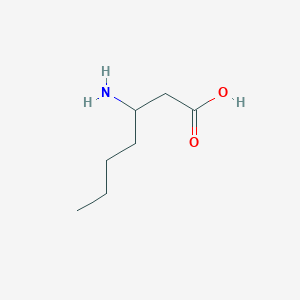
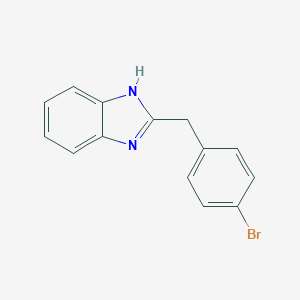
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

